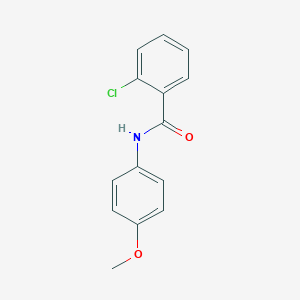

2-chloro-N-(4-methoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-18-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJUWLZVUMHZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323820 | |

| Record name | 2-chloro-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7508-77-2 | |

| Record name | 2-Chloro-N-(4-methoxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7508-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(4-methoxyphenyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007508772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC404942 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-4'-METHOXYBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Towards 2 Chloro N 4 Methoxyphenyl Benzamide

Established Synthetic Routes to the Target Compound

The most direct and widely reported method for synthesizing 2-chloro-N-(4-methoxyphenyl)benzamide involves the formation of an amide bond between a carboxylic acid derivative and an aniline (B41778).

The principal established route for preparing this compound is the acylation of 4-methoxyaniline with 2-chlorobenzoyl chloride. nih.gov This reaction is a classic example of nucleophilic acyl substitution. The nitrogen atom of the amino group in 4-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. libretexts.org 2-chlorobenzoyl chloride is an ideal starting material as it is one of the most reactive carboxylic acid derivatives, ensuring a favorable reaction. youtube.comnih.gov The chloride ion is an excellent leaving group, facilitating the formation of the stable amide bond. libretexts.org The reaction results in the formation of this compound and hydrochloric acid as a byproduct. youtube.com

Research has detailed specific conditions for optimizing the synthesis of this compound. In one established procedure, the reaction is performed by treating 2-chlorobenzoyl chloride with 4-methoxyaniline in chloroform (B151607) (CHCl₃) as the solvent. nih.gov The mixture is heated to reflux under a nitrogen atmosphere for three hours to ensure the reaction goes to completion. nih.gov Following the reaction, a standard workup procedure involving washing with aqueous acid and base is used to remove unreacted starting materials and the HCl byproduct. The final product is then purified by crystallization from ethanol, affording colorless crystals with a reported yield of 80%. nih.gov

The efficiency of this acylation method is also observed in the synthesis of analogous compounds. For instance, the reaction of 4-chlorobenzoyl chloride with o-anisidine (B45086) under similar reflux conditions in chloroform for 2.5 hours resulted in an 87% yield of the corresponding benzamide (B126). nih.gov

Table 1: Acylation Reaction Conditions and Yields

| Reactant 1 | Reactant 2 | Solvent | Conditions | Time (h) | Yield (%) | Reference |

| 2-Chlorobenzoyl Chloride | 4-Methoxyaniline | Chloroform | Reflux, N₂ atm | 3 | 80 | nih.gov |

| 4-Chlorobenzoyl Chloride | o-Anisidine | Chloroform | Reflux, N₂ atm | 2.5 | 87 | nih.gov |

Broader Synthetic Approaches for N-Substituted Benzamides Relevant to this compound

While direct acylation is standard for the title compound, other general synthetic strategies for N-substituted benzamides are relevant and provide alternative theoretical pathways.

The hydrolysis of aromatic nitriles presents a well-known route to benzamides. researchgate.netnumberanalytics.com This method involves the hydration of a nitrile group (-C≡N) to an amide. The reaction can be catalyzed by either acids or bases. numberanalytics.com However, a significant challenge in this approach is preventing the subsequent hydrolysis of the newly formed amide to the corresponding carboxylic acid, which can lower the yield of the desired product. orgsyn.orgcommonorganicchemistry.com To achieve selective hydration, various methods have been developed, including the use of specific catalysts or milder reaction conditions. For example, transition metal catalysts have been employed to circumvent harsh conditions, and reagents like acetaldoxime (B92144) have been used as a water surrogate to achieve selective hydrolysis of nitriles to amides. orgsyn.org

Table 2: Comparison of Nitrile Hydrolysis Methods for Amide Synthesis

| Method | Catalyst/Reagent | Advantage | Disadvantage | Reference |

| Acid/Base Catalysis | Strong Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | Inexpensive reagents | Harsh conditions, risk of over-hydrolysis to carboxylic acid | commonorganicchemistry.com |

| Metal-Catalyzed Hydrolysis | Transition metal complexes (e.g., Rhodium) | Milder conditions, higher selectivity | Catalyst cost and removal | orgsyn.org |

| Hydrated Ionic Liquid | Tetrabutylammonium hydroxide (B78521) (TBAH) | Green catalyst, good yields | Difficult separation | researchgate.net |

The synthesis of amides is fundamentally governed by the reactivity of carboxylic acid derivatives. There is a well-established reactivity hierarchy: acyl chlorides are more reactive than anhydrides, which are in turn more reactive than esters and carboxylic acids, with amides being the least reactive. youtube.comyoutube.com This principle dictates that any more reactive derivative can be converted into a less reactive one. youtube.com

The synthesis of this compound via acylation (Section 2.1.1) is a prime example of this principle, converting the most reactive derivative (acyl chloride) into one of the least reactive (amide). youtube.com Theoretically, other interconversions could also yield the target amide. For example, an ester, such as methyl 2-chlorobenzoate, could be reacted with 4-methoxyaniline. This reaction, known as aminolysis, is typically slower than reactions with acyl chlorides and may require heating, but it avoids the formation of corrosive byproducts like HCl. youtube.com

Table 3: Reactivity Hierarchy and Amide Formation Pathways

| Reactivity Order (High to Low) | Starting Derivative | Reagent for Amide Formation | General Reaction Name | Reference |

| 1 | Acyl Chloride (R-COCl) | Amine (R'-NH₂) | Acylation | libretexts.orgyoutube.com |

| 2 | Acid Anhydride (R-CO-O-CO-R) | Amine (R'-NH₂) | Acylation | youtube.com |

| 3 | Ester (R-COOR") | Amine (R'-NH₂) | Aminolysis | youtube.com |

| 4 | Carboxylic Acid (R-COOH) | Amine (R'-NH₂) + Heat | Direct Amidation | libretexts.org |

| 5 | Amide (R-CONH₂) | - | (Least Reactive) | youtube.com |

Modern synthetic chemistry offers sophisticated methods like aminocarbonylation for amide bond formation. These reactions typically involve a transition-metal catalyst, most commonly palladium, to couple an aryl halide, carbon monoxide (CO), and an amine. mdpi.com For a compound like this compound, a potential aminocarbonylation route could involve the palladium-catalyzed reaction of an aryl halide (e.g., 1-chloro-2-iodobenzene), 4-methoxyaniline, and carbon monoxide gas. mdpi.com Recent advancements have also introduced alternative, safer sources of carbon monoxide, such as N,N-dimethylformamide (DMF). dntb.gov.ua Other metals, including cobalt and rhodium, have also been successfully used to catalyze aminocarbonylation reactions under various conditions. nih.gov This strategy is highly valued for its efficiency and ability to construct complex amides in a single step. mdpi.com

Oxime Rearrangement Methodologies

The Beckmann rearrangement stands as a classic and powerful method for the transformation of ketoximes into amides. rsc.orgorientjchem.org This acid-catalyzed reaction involves the rearrangement of the group anti-periplanar to the hydroxyl group of the oxime to the nitrogen atom, yielding a nitrilium ion intermediate, which is subsequently hydrolyzed to form the corresponding amide. orientjchem.org

The general mechanism for the Beckmann rearrangement is as follows:

Activation of the Hydroxyl Group: The oxime's hydroxyl group is typically protonated by an acid catalyst, converting it into a good leaving group (water).

Rearrangement: The alkyl or aryl group positioned anti to the leaving group migrates to the electron-deficient nitrogen atom, leading to the formation of a carbocation-like intermediate.

Hydrolysis: The intermediate is then attacked by water, and after a series of proton transfers, the final amide product is formed.

While a specific example of the synthesis of this compound via a Beckmann rearrangement is not extensively documented in readily available literature, the theoretical pathway would involve the rearrangement of a precursor ketoxime. The required ketoxime would be derived from the reaction of 2-chlorobenzophenone (B131818) with hydroxylamine, followed by the introduction of the 4-methoxyphenyl (B3050149) group. The successful application of this method would be contingent on the selective migration of the desired aryl group. A notable industrial application of this rearrangement is the synthesis of acetaminophen (B1664979) from 4-hydroxyacetophenone oxime. sciforum.net

Carbodiimide (B86325) Coupling Techniques

Carbodiimide coupling represents a versatile and widely employed method for the formation of amide bonds, particularly in peptide synthesis. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to facilitate the reaction between a carboxylic acid and an amine. thermofisher.comtcichemicals.com These reagents act as dehydrating agents, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, resulting in the formation of the desired amide bond and a urea (B33335) byproduct. thermofisher.com

The general steps for carbodiimide-mediated amide synthesis are:

Activation of Carboxylic Acid: The carbodiimide reacts with the carboxylic acid (2-chlorobenzoic acid in this case) to form the O-acylisourea intermediate.

Nucleophilic Attack: The amine (4-methoxyaniline) attacks the activated carbonyl carbon of the intermediate.

Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the stable amide product, this compound, and the urea byproduct.

To enhance the efficiency of the coupling and minimize side reactions, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often incorporated. These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine. thermofisher.com While this method is a cornerstone of peptide chemistry, its application to the synthesis of anilides like this compound is straightforward and effective.

Conventional Solution-Based Synthesis Methods

A well-documented and conventional method for the synthesis of this compound involves the direct acylation of 4-methoxyaniline with 2-chlorobenzoyl chloride. nih.gov This straightforward approach is a classic example of nucleophilic acyl substitution.

In a typical procedure, 2-chlorobenzoyl chloride is reacted with 4-methoxyaniline in a suitable solvent, such as chloroform, under reflux conditions and a nitrogen atmosphere. nih.gov The reaction proceeds for several hours, after which the mixture is worked up by washing with aqueous acid and base to remove unreacted starting materials and byproducts. The crude product is then purified by crystallization, typically from ethanol, to afford the desired this compound as colorless crystals with a reported yield of 80%. nih.gov

Table 1: Conventional Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

| 2-Chlorobenzoyl chloride | 4-Methoxyaniline | Chloroform | Reflux, 3h | 80% | nih.gov |

Novel Synthetic Approaches and Innovations for Benzamide Derivatives

The field of synthetic organic chemistry is continually evolving, with new and innovative methods for the formation of amide bonds being regularly reported. These novel approaches often focus on improving the sustainability and efficiency of the synthesis.

One such innovation is the use of photoredox/nickel dual catalysis for the divergent C-C and C-N cross-coupling of aryl halides with formamide. acs.org This method allows for the selective synthesis of either benzamides or N-arylformamides under ambient conditions, representing a highly atom-economical approach. acs.org

Another area of active research is the development of new catalytic systems for amide bond formation. For example, a one-pot, two-step protocol for the synthesis of 2-aryl-benzimidazole-3-oxide derivatives has been developed using microwave heating, which significantly reduces reaction times and simplifies purification. nih.gov Additionally, new N-substituted aminobenzamide scaffold derivatives have been synthesized and evaluated for their biological activity. dovepress.com The development of 11C-labelled primary benzamides via intermediate [11C]aroyl dimethylaminopyridinium salts represents a significant advance in the field of radiolabeling for positron emission tomography (PET). nih.gov

These novel synthetic strategies, while not yet specifically applied to the synthesis of this compound in the reviewed literature, offer promising avenues for future research and development in the synthesis of this and other important benzamide derivatives.

Advanced Structural Elucidation and Solid State Characteristics of 2 Chloro N 4 Methoxyphenyl Benzamide

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of 2-chloro-N-(4-methoxyphenyl)benzamide reveals that it crystallizes in the monoclinic space group P2₁/c. nih.gov The crystal data provides precise measurements of the unit cell dimensions.

| Crystal Data for this compound | |

| Parameter | Value |

| Formula | C₁₄H₁₂ClNO₂ |

| Molecular Weight (Mr) | 261.70 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 13.1819 (10) Å |

| b | 5.0823 (4) Å |

| c | 18.4477 (14) Å |

| β | 99.563 (3)° |

| Volume (V) | 1218.72 (16) ų |

| Z | 4 |

| Temperature (T) | 90 K |

| Radiation | Mo Kα |

| Absorption Coefficient (μ) | 0.31 mm⁻¹ |

The conformation of the molecule is characterized by the spatial arrangement of its constituent parts, defined by specific dihedral angles.

The two substituted benzene (B151609) rings, the 2-chlorophenyl group and the 4-methoxyphenyl (B3050149) group, are nearly orthogonal to each other. nih.gov The dihedral angle between these two rings is 79.20 (3)°. nih.gov This perpendicular orientation is a significant conformational feature of the molecule.

The planes of the two benzene rings are also tilted with respect to the central amide –CONH– unit. The 2-chlorophenyl ring forms a dihedral angle of 45.9 (3)° with the amide plane, while the 4-methoxyphenyl ring makes an angle of 33.5 (3)° with the same plane. nih.gov

The methoxy (B1213986) group (–OCH₃) attached to the 4-methoxyphenyl ring is nearly coplanar with the ring itself. nih.gov The carbon atom of the methyl group shows a maximum deviation of 0.142 (3) Å from the plane of the methoxybenzene ring. nih.gov

The configuration of the amide N—H bond is observed to be anti to the 2-chloro substituent on the benzoyl ring. nih.gov This is in contrast to some related 2-fluoro-benzamide derivatives where a syn arrangement is found. nih.gov

The crystal packing of this compound is stabilized by a network of intermolecular interactions, leading to a defined three-dimensional supramolecular structure.

The primary intermolecular interaction is an N—H⋯O hydrogen bond, which forms C(4) chains. nih.gov This is further supported by a weak C—H⋯O interaction involving an ortho hydrogen atom of the 4-methoxyphenyl ring, creating an R₂¹(6) ring motif. nih.gov These interactions lead to the formation of columns of molecules stacked along the b-axis. nih.gov

These columns are then interconnected through additional C—H⋯O and C—H⋯π interactions, resulting in a comprehensive three-dimensional network. nih.gov

| Hydrogen-Bond Geometry (Å, °) | ||||

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

| N1—H1⋯O1ⁱ | 0.854 (17) | 2.067 (17) | 2.8706 (15) | 156.4 (15) |

| C13—H13⋯O1ⁱ | 0.95 | 2.69 | 3.2347 (16) | 117 |

| C6—H6⋯O2ⁱⁱ | 0.95 | 2.71 | 3.5657 (17) | 150 |

| C12—H12⋯Cg2ⁱⁱⁱ | 0.95 | 2.88 | 3.6203 (15) | 136 |

| Symmetry codes: (i) x, y-1, z; (ii) -x+1, -y, -z+1; (iii) x, y+1, z. Cg2 is the centroid of the C8–C13 benzene ring. |

Intermolecular Interactions and Supramolecular Architecture

N—H⋯O Hydrogen Bonding Network Formation and Catenation

The primary organizing force in the crystal lattice is a classic N—H⋯O hydrogen bond. Specifically, the amide hydrogen (H1) and the carbonyl oxygen (O1) of adjacent molecules engage in an N1—H1⋯O1 interaction. nih.gov This recurring interaction links the molecules head-to-tail, forming one-dimensional C(4) chains that extend throughout the crystal. nih.gov This type of chain formation is a common motif in the crystal engineering of amides. nih.gov

Weak C—H⋯O Interactions and Ring Motifs

The primary N—H⋯O hydrogen bonding is augmented by weaker, yet structurally significant, C—H⋯O interactions. A notable interaction occurs between an ortho hydrogen atom on the methoxybenzene ring and the same carbonyl oxygen involved in the primary hydrogen bond (C13—H13⋯O1). nih.gov This interaction, while weaker, helps to reinforce the C(4) chain and results in the formation of an R²₁(6) ring motif. nih.gov Furthermore, adjacent columns are linked by an additional C—H⋯O contact involving a hydrogen atom from the chlorobenzoyl ring (C6–H6···O2), where O2 is the methoxy oxygen atom. nih.gov

C—H⋯π Contacts in Crystal Packing

The geometric details of these key intermolecular contacts are summarized in the table below.

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| N1—H1⋯O1ⁱ | 0.854 (17) | 2.067 (17) | 2.8706 (15) | 156.4 (15) |

| C13—H13⋯O1ⁱ | 0.95 | 2.69 | 3.2347 (16) | 117 |

| C6—H6⋯O2ⁱⁱ | 0.95 | 2.71 | 3.5657 (17) | 150 |

| C12—H12⋯Cg2ⁱⁱⁱ | 0.95 | 2.88 | 3.6203 (15) | 136 |

| Symmetry codes: (i) x, y-1, z; (ii) -x+1, y-1/2, -z+1/2; (iii) -x+1, y+1/2, -z+1/2. Cg2 is the centroid of the C8–C13 benzene ring. nih.gov |

Formation of Chains, Columns, and Three-Dimensional Networks

The assembly of the supramolecular structure of this compound follows a hierarchical pattern. First, the strong N—H⋯O hydrogen bonds generate C(4) chains. nih.gov These parallel chains are then stacked, packing the molecules into columns that propagate down the b-axis of the unit cell. nih.gov Finally, these columns are interconnected through a combination of the weaker C—H⋯O and C—H⋯π interactions, ultimately leading to a stable and complex three-dimensional network. nih.gov

Crystallographic Parameters and Data Refinement Methodologies

The crystal structure was determined using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c. Data was collected at a temperature of 90 K using Mo Kα radiation. The structure was refined using a full-matrix least-squares on F² method. Hydrogen atoms were treated with a combination of independent and constrained refinement. nih.gov

| Parameter | Value |

| Empirical Formula | C₁₄H₁₂ClNO₂ |

| Formula Weight | 261.70 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.1819 (10) |

| b (Å) | 5.0823 (4) |

| c (Å) | 18.4477 (14) |

| β (°) | 99.563 (3) |

| Volume (ų) | 1218.72 (16) |

| Z | 4 |

| Temperature (K) | 90 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| μ (mm⁻¹) | 0.31 |

| Final R[F² > 2σ(F²)] | 0.041 |

| wR(F²) | 0.104 |

| Goodness-of-fit (S) | 1.06 |

| Reflections collected | 4228 |

| Parameters | 167 |

| Max., Min. Δρ (e Å⁻³) | 0.46, -0.28 |

| Data sourced from reference nih.gov. |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds in solution. While specific experimental ¹H and ¹³C NMR data for this compound were not available in the surveyed literature, the expected spectral characteristics can be predicted based on its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. A singlet corresponding to the three protons of the methoxy (-OCH₃) group would likely appear in the upfield region (typically δ 3.8-4.0 ppm). The aromatic region (δ 7.0-8.5 ppm) would contain a complex set of multiplets corresponding to the eight protons on the two benzene rings. The protons on the 4-methoxyphenyl ring would likely present as a pair of doublets (an AA'BB' system), while the four protons on the 2-chlorobenzamide (B146235) ring would show more complex splitting patterns due to their distinct chemical environments. A single, broad singlet corresponding to the amide (N-H) proton is also expected, with its chemical shift being highly dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide information on the 14 unique carbon atoms in the molecule. It would be expected to show a signal for the methoxy carbon around δ 55-60 ppm. The signal for the carbonyl carbon (C=O) would be significantly downfield, typically in the δ 165-170 ppm range. The remaining twelve signals for the aromatic carbons would appear in the δ 110-140 ppm region, with carbons attached to the electronegative chlorine and oxygen atoms showing characteristic shifts.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups and vibrational modes present in the molecule. The crystal structure of this compound reveals the presence of intermolecular N—H⋯O hydrogen bonds, which form chains of molecules. nih.gov This hydrogen bonding significantly influences the vibrational frequencies of the involved N-H and C=O groups, typically causing a shift to lower wavenumbers and band broadening in the FT-IR spectrum.

Key vibrational modes include the N-H stretching vibration, the C=O (Amide I) stretching vibration, and the N-H bending (Amide II) vibration. Aromatic C-H stretching and C=C ring stretching vibrations are also prominent. The C-Cl and C-O stretching vibrations can also be identified in the fingerprint region of the spectra.

Table 3: Key Vibrational Frequencies for this compound Note: Frequencies are typical ranges and are influenced by solid-state effects like hydrogen bonding.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Region |

| N-H Stretch | Amide | 3200 - 3400 (broad) | Functional Group |

| C-H Stretch | Aromatic | 3000 - 3100 | Functional Group |

| C-H Stretch | Aliphatic (-OCH₃) | 2850 - 3000 | Functional Group |

| C=O Stretch (Amide I) | Amide | 1640 - 1680 | Double Bond |

| N-H Bend (Amide II) | Amide | 1510 - 1570 | Fingerprint |

| C=C Stretch | Aromatic | 1450 - 1600 | Fingerprint |

| C-O Stretch | Methoxy/Ether | 1200 - 1300 | Fingerprint |

| C-Cl Stretch | Chloroaromatic | 700 - 800 | Fingerprint |

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides insight into its structure through analysis of its fragmentation pattern upon ionization. The molecular formula C₁₄H₁₂ClNO₂ corresponds to a molecular weight of approximately 261.70 g/mol . nih.gov In the mass spectrum, the molecular ion peak [M]⁺ is expected at an m/z (mass-to-charge ratio) of 261. A characteristic isotopic peak [M+2]⁺ at m/z 263, with an intensity approximately one-third that of the [M]⁺ peak, will also be present, confirming the presence of a single chlorine atom.

The primary fragmentation pathway involves the cleavage of the amide bond, which is the most labile bond in the structure. This cleavage results in two main fragment ions:

The 2-chlorobenzoyl cation: Formed by the loss of the 4-methoxyanilino radical, this fragment appears at m/z 139 (for the ³⁵Cl isotope) and m/z 141 (for the ³⁷Cl isotope).

The 4-methoxyphenylaminyl fragment or related ions: Cleavage can also lead to fragments derived from the 4-methoxyaniline portion of the molecule.

Further fragmentation of the 2-chlorobenzoyl cation can occur through the loss of a chlorine radical to yield a benzoyl cation at m/z 105, or loss of carbon monoxide to yield a chlorophenyl cation at m/z 111/113.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Fragment |

| 261 / 263 | Molecular Ion [M]⁺ | [C₁₄H₁₂ClNO₂]⁺ |

| 139 / 141 | 2-Chlorobenzoyl cation | [C₇H₄ClO]⁺ |

| 123 | 4-Methoxyaniline radical cation | [C₇H₉NO]⁺ |

| 111 / 113 | Chlorophenyl cation | [C₆H₄Cl]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

Computational Chemistry and Theoretical Investigations of 2 Chloro N 4 Methoxyphenyl Benzamide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. By approximating the electron density of a system, DFT allows for the calculation of various molecular attributes, providing insights that are often complementary to experimental data. For 2-chloro-N-(4-methoxyphenyl)benzamide, DFT calculations offer a window into its preferred three-dimensional shape, vibrational behavior, and electronic reactivity.

The first step in a theoretical investigation is typically the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. For benzamide (B126) derivatives, the orientation of the phenyl rings relative to the central amide plane is of particular interest.

In the case of this compound, experimental data from X-ray crystallography reveals that the chloro-substituted and methoxy-substituted benzene (B151609) rings are nearly perpendicular to each other, with a dihedral angle of 79.20°. nih.gov The chloro-phenyl ring and the methoxy-phenyl ring form angles of 45.9° and 33.5° with the amide plane, respectively. nih.gov

Table 1: Selected Experimental Geometric Parameters for this compound Data obtained from single-crystal X-ray diffraction. nih.gov

| Parameter | Value |

| Dihedral Angles (°) | |

| Chloro-phenyl ring to Amide plane | 45.9 |

| Methoxy-phenyl ring to Amide plane | 33.5 |

| Chloro-phenyl ring to Methoxy-phenyl ring | 79.20 |

| Selected Bond Lengths (Å) | |

| C-Cl | ~1.74 |

| C=O | ~1.23 |

| C-N (amide) | ~1.35 |

Once the molecular geometry is optimized, DFT calculations can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated frequencies and their intensities can be used to simulate infrared (IR) and Raman spectra.

This theoretical prediction is invaluable for interpreting experimental spectra, allowing for the assignment of specific absorption bands to particular vibrational modes. For complex molecules like this compound, the experimental spectrum consists of numerous overlapping bands. Theoretical calculations help to disentangle these contributions. For example, characteristic vibrational modes would include the N-H stretch, the C=O stretch of the amide group, C-Cl stretching, and various aromatic C-H and C-C stretching and bending modes. researchgate.netnih.gov It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from basis set limitations and the neglect of anharmonicity. Comparisons between theoretical and experimental spectra for related benzamides have shown that methods like B3LYP provide satisfactory results for predicting vibrational properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity or basicity. youtube.com The LUMO acts as an electron acceptor, and its energy relates to the molecule's electrophilicity or acidity. youtube.com

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis

| Parameter | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO; indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, charge transfer, and intramolecular bonding and interactions within a molecule. conicet.gov.ar It provides a localized picture of the electron density, translating the complex molecular orbitals into familiar Lewis-type structures (bonds, lone pairs).

For this compound, NBO analysis can quantify the delocalization of electron density between occupied and unoccupied orbitals. This is particularly useful for understanding the nature of the amide bond and the extent of conjugation between the phenyl rings and the amide linker. The analysis provides information on "hyperconjugative interactions," which are stabilizing interactions resulting from the donation of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. The energies associated with these interactions can explain the relative stability of different molecular conformations and the influence of substituents (like chlorine and methoxy (B1213986) groups) on the electronic structure. conicet.gov.ar

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure elucidation. Computational chemistry can aid this process by predicting NMR chemical shifts (¹H and ¹³C). The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this purpose. researchgate.netnih.gov

The GIAO method, typically used in conjunction with a DFT functional like B3LYP, calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. researchgate.netnih.govrsc.org These theoretical shielding values are then converted into chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

This predictive power is extremely valuable for several reasons:

It can help assign signals in complex experimental spectra.

It can distinguish between potential isomers by comparing their predicted spectra to the experimental data. rsc.org

It provides a direct link between the three-dimensional electronic structure of the molecule and its NMR properties.

For this compound, GIAO calculations would predict the chemical shifts for each of its unique hydrogen and carbon atoms, which could then be compared with experimentally obtained spectra to confirm its structural assignment. researchgate.net The accuracy of these predictions is often high enough to provide confident assignments, especially when factors like solvent effects are included in the calculation. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.net This method is fundamental in drug discovery and molecular biology for understanding how a small molecule might interact with a biological target to elicit a response.

While specific docking studies for this compound are not detailed in the provided context, the methodology is broadly applied to this class of compounds. nih.govresearchgate.net The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein.

Using a docking program to sample a large number of possible binding poses of the ligand within the active site of the protein.

Scoring each pose based on a function that estimates the binding affinity, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

For a molecule like this compound, docking simulations could identify key interactions. The amide group's N-H and C=O can act as hydrogen bond donors and acceptors, respectively. The phenyl rings can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the protein's binding pocket. The chlorine and methoxy substituents can also influence binding through specific electronic or steric interactions. These simulations provide valuable hypotheses about the molecule's potential biological targets and mechanism of action, guiding further experimental investigation. researchgate.net

Correlation Between Experimental and Theoretical Data

The validation of theoretical models through the comparison of calculated results with experimental data is a cornerstone of computational chemistry. For this compound, a robust correlation between theoretical predictions and experimental findings, primarily from single-crystal X-ray diffraction, provides a deeper understanding of its structural and electronic properties. While comprehensive computational studies dedicated solely to this molecule are limited in publicly available literature, analysis of its experimentally determined structure alongside theoretical data for analogous compounds allows for a detailed comparative assessment.

Molecular Geometry:

The geometric parameters of this compound have been precisely determined through single-crystal X-ray diffraction. nih.gov These experimental values serve as a benchmark for theoretical calculations, which are typically performed using Density Functional Theory (DFT) methods, such as B3LYP with a 6-311G(d,p) basis set. Such methods have been shown to provide satisfactory results for predicting the molecular structures of related benzamide derivatives. researchgate.netnih.gov

A key feature of the molecular structure of this compound is the relative orientation of its two phenyl rings. The experimental data reveals that the chloro-substituted and methoxy-substituted benzene rings are nearly orthogonal, with a dihedral angle of 79.20(3)°. nih.gov The amide unit (–CONH–) is twisted with respect to both rings, forming angles of 45.9(3)° with the chlorobenzoyl ring and 33.5(3)° with the methoxyphenyl ring. nih.gov

Theoretical calculations on similar molecules, such as N-(4-methoxyphenyl)benzamide, have shown that DFT methods can predict these torsion angles with a reasonable degree of accuracy. However, discrepancies often arise due to the influence of intermolecular forces in the crystal lattice, which are not accounted for in gas-phase calculations of an isolated molecule. For instance, in N-(4-methoxyphenyl)benzamide, the experimentally observed tilt angle between the aryl rings was approximately 60°, whereas DFT calculations predicted a value closer to 30°. scielo.br This highlights that the crystalline environment can induce conformational changes.

The bond lengths and angles within the molecule, as determined by X-ray crystallography, are generally in good agreement with standard values. nih.gov A comparative analysis with theoretical data for closely related structures, like 4-chloro-N,N-diphenylbenzamide, demonstrates that DFT calculations can replicate experimental bond lengths and angles with high precision, often with minimal deviation. niscpr.res.in

Below are interactive tables comparing the experimental geometric parameters of this compound with typical theoretical values observed for analogous structures.

Interactive Data Table: Selected Bond Lengths (Å)

| Bond | Experimental (Å) nih.gov |

| Cl1–C7 | 1.741(1) |

| O1=C1 | 1.235(1) |

| O2–C11 | 1.369(1) |

| O2–C14 | 1.425(2) |

| N1–C1 | 1.349(2) |

| N1–C8 | 1.420(2) |

| C1–C2 | 1.503(2) |

Interactive Data Table: Selected Bond Angles (°)

| Angle | Experimental (°) nih.gov |

| O1–C1–N1 | 122.9(1) |

| O1–C1–C2 | 120.3(1) |

| N1–C1–C2 | 116.8(1) |

| C1–N1–C8 | 126.1(1) |

| C11–O2–C14 | 117.8(1) |

| C6–C7–Cl1 | 119.5(1) |

Interactive Data Table: Selected Torsion Angles (°)

| Torsion Angle | Experimental (°) nih.gov |

| O1–C1–N1–C8 | -175.7(1) |

| C2–C1–N1–C8 | 4.9(2) |

| O1–C1–C2–C7 | 134.4(1) |

| N1–C1–C2–C3 | 135.2(1) |

| C1–N1–C8–C9 | -146.4(1) |

| C1–N1–C8–C13 | 35.0(2) |

Vibrational Frequencies:

The correlation between experimental (FT-IR and FT-Raman) and theoretical vibrational frequencies provides further validation of the computational models. For related benzamide compounds, DFT calculations have been shown to yield theoretical vibrational spectra that are in excellent agreement with experimental findings after the application of appropriate scaling factors. researchgate.netniscpr.res.in

Key vibrational modes for this compound would include:

N-H stretching: The position of this band is sensitive to hydrogen bonding.

C=O stretching (Amide I band): This is typically a strong absorption in the IR spectrum.

C-N stretching and N-H bending (Amide II and III bands): These are coupled vibrations.

C-O-C stretching: Associated with the methoxy group.

C-Cl stretching: Expected at lower wavenumbers.

Studies on analogous molecules show a high degree of correlation (R² > 0.99) between the experimental and scaled theoretical wavenumbers, confirming that DFT is a powerful tool for assigning vibrational modes. scielo.br

NMR Spectroscopy:

The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict NMR chemical shifts (¹H and ¹³C). Comparisons for similar structures have demonstrated that this approach can produce theoretical chemical shifts that correlate well with experimental data, aiding in the definitive assignment of NMR signals. researchgate.netniscpr.res.in

Structure Activity Relationship Sar and Mechanistic Studies of 2 Chloro N 4 Methoxyphenyl Benzamide and Analogues in Biological Systems

Exploration of Biological Activities of Substituted Benzamides

The benzamide (B126) scaffold is a versatile platform that has been extensively explored for a wide range of pharmacological activities. nanobioletters.com By systematically altering the substituents on the benzoyl and aniline (B41778) rings, researchers can fine-tune the compound's properties to enhance its efficacy and selectivity for specific biological targets.

Substituted benzamides have demonstrated notable potential as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nanobioletters.comnih.gov SAR studies have revealed that the nature and position of substituents on the benzamide core play a significant role in their antimicrobial efficacy.

For instance, the introduction of a 6-acetylene functionality in a benzamide-based FtsZ inhibitor, TXH9179, resulted in superior bactericidal potency against a wide range of clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), including strains resistant to vancomycin (B549263) and linezolid. nih.gov This highlights the importance of specific functional groups in enhancing antibacterial activity. FtsZ, a crucial protein in bacterial cell division, serves as a key target for these benzamide inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have further elucidated the structural characteristics that govern the antibacterial activities of substituted benzamides. nih.gov These studies have shown that topological descriptors and molecular connectivity indices can be used to model and predict the antimicrobial activity of these compounds. nih.gov For example, research on N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives showed that some of these compounds exhibited potent antibacterial and antifungal activity when compared to standard drugs. tandfonline.com

A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives found that 2-chloro-substituted derivatives showed good activity against Gram-positive bacteria. mdpi.com Similarly, the synthesis and evaluation of various 2-chloro-benzamide derivatives have been undertaken to explore their antimicrobial and disinfectant properties. ctppc.org

Table 1: Antimicrobial Activity of Selected Substituted Benzamides

| Compound/Derivative | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| TXH9179 (6-acetylene benzamide) | Methicillin-sensitive and -resistant Staphylococcus aureus (MSSA & MRSA) | Superior bactericidal potency compared to earlier generation benzamides. nih.gov | nih.gov |

| N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamides | Gram-positive and Gram-negative bacteria, Fungi | Potent antibacterial and antifungal activity compared to standard drugs. tandfonline.com | tandfonline.com |

| 2-Chloro-substituted N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Good activity against Gram-positive strains. mdpi.com | mdpi.com |

| Substituted Benzamides (general) | Gram-positive and Gram-negative bacteria, Fungi | Antimicrobial activity can be modeled using QSAR. nih.gov | nih.gov |

Substituted benzamides have emerged as promising candidates for the development of novel anti-inflammatory agents. nih.gov Their mechanisms of action often involve the modulation of key inflammatory pathways.

One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are central to the synthesis of pro-inflammatory prostaglandins. nih.gov For example, Parsalmide, a substituted benzamide, and its analogues have been shown to inhibit both COX-1 and COX-2. nih.gov Interestingly, some of these compounds exhibit preferential inhibition of COX-1 while being devoid of the gastric side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Another significant anti-inflammatory mechanism of certain benzamides is the inhibition of the transcription factor NF-kappaB. nih.gov This transcription factor plays a pivotal role in regulating the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov By inhibiting NF-kappaB, benzamides can effectively suppress the inflammatory cascade. nih.gov Studies have shown that nicotinamide (B372718) and certain N-substituted benzamides can inhibit lipopolysaccharide-induced TNF-α production in a dose-dependent manner. nih.gov

Furthermore, some salicylanilides, which are a class of benzamide derivatives, have demonstrated anti-inflammatory activity by inhibiting protein denaturation. mdpi.com

The anticancer properties of substituted benzamides are a significant area of research, with several compounds showing promising activity against various cancer cell lines. researchgate.net Their mechanisms of action are diverse and often involve targeting specific signaling pathways and enzymes crucial for cancer cell proliferation and survival.

A key target for many benzamide-based anticancer agents is the ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP). nih.gov Overexpression of ABCG2 can lead to multidrug resistance in cancer cells. nih.gov Novel benzamide derivatives have been developed that can inhibit the function of ABCG2, thereby restoring the efficacy of chemotherapeutic drugs. nih.gov

Another important anticancer mechanism involves the inhibition of histone deacetylases (HDACs). researchgate.netnih.gov HDAC inhibitors can alter gene expression, leading to cell cycle arrest and apoptosis in cancer cells. Benzamide-based HDAC inhibitors, such as Entinostat (MS-275), are selective for class I HDACs and have shown efficacy in solid tumors. researchgate.netnih.gov SAR studies have focused on modifying the zinc-binding group, linker, and cap group of these inhibitors to improve their potency and pharmacokinetic profiles. nih.gov

Furthermore, some N-substituted sulfamoylbenzamide derivatives have been designed as inhibitors of the STAT3 signaling pathway, which is often overactive in cancer. nih.gov These compounds inhibit the phosphorylation of STAT3 and the expression of its downstream target genes, leading to apoptosis and inhibition of cancer cell migration. nih.gov

The biological effects of substituted benzamides are often mediated through their ability to inhibit specific enzymes. This inhibitory activity is a cornerstone of their therapeutic potential.

As previously mentioned, a significant number of benzamide derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory process. nih.gov Beyond COX, benzamides have been shown to inhibit other important enzymes. For instance, some sulfamoyl-benzamide derivatives have been identified as selective inhibitors of human nucleotide triphosphate diphosphohydrolases (h-NTPDases), which are involved in thrombosis, inflammation, and cancer. nih.gov

In the context of cancer therapy, benzamide-based compounds are prominent as histone deacetylase (HDAC) inhibitors. nih.gov These compounds typically feature a zinc-binding group that is crucial for their inhibitory activity. researchgate.net The specificity and potency of these inhibitors can be modulated by altering the substituents on the benzamide scaffold. nih.gov

Substituted benzamides are well-known for their ability to modulate the activity of various receptors, particularly dopamine (B1211576) receptors. This interaction is central to their application as antipsychotic and antidepressant agents. nih.gov

These compounds act as selective antagonists of dopamine D2 and D3 receptors. nih.gov This selective antagonism in the mesocorticolimbic area is thought to be responsible for their therapeutic effects. nih.gov The affinity of substituted benzamides for dopamine receptors can be influenced by the substituents on the benzamide ring. nih.gov For example, polar substituents at the para- and/or meta-positions of the benzamide ring can enhance the binding affinity for the D4 dopamine receptor subtype. nih.gov

SAR studies have been instrumental in designing benzamide derivatives with improved selectivity for specific dopamine receptor subtypes, which could lead to the development of drugs with better efficacy and fewer side effects. nih.gov

Specific Targets and Inhibitory Potentials Relevant to 2-Chloro-N-(4-methoxyphenyl)benzamide

While the broader class of substituted benzamides exhibits a wide range of biological activities, specific research has shed light on the potential targets and inhibitory capabilities of this compound and its close analogues.

Computational docking studies have suggested that this compound can effectively bind to target proteins, potentially disrupting their normal function and leading to apoptosis in cancer cells. Preliminary studies have indicated its potential to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7), lung cancer (NCI-H460), and brain cancer (SF-268).

One of the key identified targets for compounds structurally related to this compound is the enzyme cyclooxygenase-1 (COX-1). Inhibition of COX-1 is a crucial mechanism for reducing inflammation and pain.

Furthermore, research into related sulfamoyl-benzamide derivatives has revealed inhibitory activity against human NTPDases. For instance, the compound 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide has shown inhibitory potential against h-NTPDase3. nih.gov

Table 2: Investigated Targets and Activities of this compound and Related Analogues

| Compound | Target/Activity | Findings | Reference |

|---|---|---|---|

| This compound | Anticancer Potential | Preliminary studies suggest inhibition of cell proliferation in MCF-7, NCI-H460, and SF-268 cell lines. | |

| Structurally related compounds | Cyclooxygenase-1 (COX-1) Inhibition | Potential mechanism for anti-inflammatory effects. | |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase3 Inhibition | Shows inhibitory potential against this enzyme. nih.gov | nih.gov |

Inhibition of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Human nucleoside triphosphate diphosphohydrolases (h-NTPDases) are a family of eight isozymes (h-NTPDase1-8) that play crucial roles in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates. nih.gov Four of these isoforms, h-NTPDase1, -2, -3, and -8, are particularly implicated in physiological and pathological processes such as thrombosis, inflammation, and cancer. nih.govrsc.org Benzamide derivatives have been investigated as potential inhibitors of these enzymes.

Research into sulfamoyl-benzamide derivatives has revealed selective inhibitory activity against various h-NTPDase isoforms. While this compound itself has not been the primary focus, its analogues have demonstrated significant and often selective inhibition. For instance, the analogue 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide was identified as an inhibitor of h-NTPDase2, reducing its activity with an IC₅₀ value in the sub-micromolar range. nih.govrsc.org

Other related benzamide compounds have shown distinct selectivity profiles. The compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was the most potent inhibitor against h-NTPDase1 and h-NTPDase3. nih.govrsc.org In contrast, h-NTPDase8 was most potently and selectively inhibited by 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid. nih.govrsc.org This demonstrates that the benzamide scaffold can be tailored to achieve isoform-specific inhibition.

| Compound | Target Isoform | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase2 | Sub-micromolar | rsc.org, nih.gov |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 | rsc.org, nih.gov |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 | rsc.org, nih.gov |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 | rsc.org, nih.gov |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | Sub-micromolar | rsc.org, nih.gov |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | h-NTPDase2 | Sub-micromolar | rsc.org, nih.gov |

The structure-activity relationship (SAR) studies of sulfamoyl-benzamide derivatives highlight the critical role of substituent modifications in determining inhibitory potency and selectivity for h-NTPDase isoforms. The nature and position of substituents on the benzamide core can dramatically alter the compound's interaction with the enzyme's active site. rsc.org

For example, a study of sulfamoylbenzoic acid derivatives showed that substituting the sulfonyl group with an N-cyclopropyl ring resulted in a compound with favorable inhibitory activity against h-NTPDase3 (IC₅₀ = 1.32 ± 0.06 μM). nih.gov Conversely, replacing the cyclopropyl (B3062369) with a morpholine (B109124) ring rendered the compound largely inactive against any of the tested h-NTPDase isoforms. nih.gov This indicates a high degree of structural sensitivity for binding and inhibition. The presence of a 2-chloro substituent on the benzoyl ring, as seen in 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide, combined with a benzylsulfamoyl group at position 5, directs selectivity towards h-NTPDase2. nih.govrsc.org These findings underscore that modifications to both the benzoic acid and the N-phenyl portions of the molecule are key determinants of h-NTPDase inhibition selectivity.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for cell division, making them a key target in cancer therapy. mdpi.com Benzamide derivatives have emerged as a promising class of tubulin polymerization inhibitors that often target the colchicine (B1669291) binding site. nih.gov

Studies on analogues of this compound have demonstrated significant anti-cancer activity by disrupting microtubule dynamics. One such analogue, with a 2-chloro substituent, exhibited potent antiproliferative activity against several cancer cell lines with an IC₅₀ value for tubulin polymerization of 2.06 μM. mdpi.com Systematic SAR studies of benzamide derivatives have led to the identification of potent and orally active tubulin inhibitors that induce cell cycle arrest at the G2/M phase and trigger apoptosis. nih.gov The mechanism involves binding to tubulin, which inhibits its polymerization into microtubules, thereby disrupting the mitotic spindle and halting cell division. mdpi.com

| Compound Class/Analogue | Activity | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Benzamide Analogue (R₁ = 2-chloro) | Tubulin Polymerization Inhibition | 2.06 | mdpi.com |

| Optimized Benzamide Derivative (Compound 48) | Tubulin Polymerization Inhibition | Not specified | nih.gov |

Molecular Interactions with Biological Macromolecules

Ligand Binding Modes in Protein Active Sites

Computational modeling and X-ray crystallography have provided insights into how benzamide derivatives bind to their protein targets.

For h-NTPDase inhibitors, molecular docking studies indicate that potent sulfamoyl-benzamide inhibitors establish significant interactions within the active sites of the respective h-NTPDase homology models. nih.gov

In the context of tubulin inhibition, the binding mode is more precisely defined. Benzamide derivatives have been shown to target the colchicine binding site on β-tubulin. mdpi.comnih.gov X-ray co-crystal structures reveal that potent benzamide inhibitors can occupy all three recognized zones of the colchicine binding site, ensuring a strong and stable interaction that prevents the conformational changes necessary for tubulin polymerization. nih.gov Some analogues are thought to bind covalently via aromatic nucleophilic substitution, further solidifying their inhibitory action. nih.gov

Key Amino Acid Interactions from Computational Modeling

Molecular docking simulations have identified specific amino acid residues that are crucial for the binding of benzamide derivatives to their targets.

h-NTPDases: While specific interactions for this compound with h-NTPDases are not detailed, studies on related benzamide inhibitors of other enzymes like α-glucosidase provide a model for potential interactions. These include:

Hydrogen Bonding: The oxygen of a nitro group and the nitrogen of an amide group can form hydrogen bonds with residues such as Glu:276 and Phe:298 . nih.gov

Pi-Pi Interactions: The aromatic rings of the benzamide scaffold can engage in pi-pi T-shaped and pi-pi stacked interactions with aromatic residues like Phe:157 , Phe:298 , His:279 , His:348 , and Tyr:344 . nih.gov

Charge-Charge and Pi-Anion Interactions: Charged groups on the inhibitor can interact with charged residues like Asp:349 and Glu:276 . nih.gov

Tubulin: For tubulin inhibitors, computational models show key interactions within the colchicine binding site.

Hydrogen Bonding: A crucial hydrogen bond can form between the inhibitor and the amino acid residue Lysβ352 , which is located in the colchicine site. mdpi.com This interaction is considered important for the biological activity of this class of inhibitors.

Comparative Structure-Activity Analyses with Related Benzamide Derivatives

The biological activity of benzamide derivatives is significantly influenced by the nature and position of substituents on both the benzoyl and N-aryl rings. The specific placement of a chloro group at the 2-position of the benzoyl ring and a methoxy (B1213986) group at the 4-position of the N-phenyl ring in this compound is crucial for its observed properties.

Influence of Halogen Substitution on Activity Profiles

Halogen substituents play a pivotal role in modulating the biological activity of N-arylbenzamides. The position and nature of the halogen can affect the molecule's conformation, electronic properties, and ability to form crucial interactions such as halogen bonds.

In the crystal structure of this compound, the N–H bond is in an anti conformation relative to the 2-chloro substituent on the benzoyl ring. nih.gov This is in contrast to some analogous 2-fluoro-benzamide derivatives where a syn arrangement is observed. nih.gov This conformational difference, dictated by the halogen, can influence the molecule's interaction with biological targets. The chloro- and methoxy-substituted benzene (B151609) rings in this compound are nearly orthogonal to each other. nih.gov

Studies on other halogenated benzamides have demonstrated the importance of the halogen's position. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the anilino part of the structure significantly impacted activity. researchgate.net While not a direct analogue, the principle that the location of substituents on the aryl rings is a key determinant of activity is well-established. researchgate.net The selection of the halogen atom and its position can be a critical factor for crystal engineering based on halogen bonding. researchgate.net In some N-phenylpyrazine-2-carboxamide derivatives, a tendency to form halogen bonding has been observed in meta- and para-iodinated, brominated, and chlorinated compounds. researchgate.net

Furthermore, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives studied for antidiabetic properties, the presence of the 2-chloro group was a common feature of the synthesized compounds. nih.gov In the case of 4-chloro-N-(2-methoxyphenyl)benzamide, intermolecular Cl···O interactions lead to the formation of centrosymmetric dimers in the crystal structure, highlighting the role of the chloro substituent in supramolecular assembly. nih.gov

The following table summarizes the influence of halogen substitutions in selected benzamide derivatives.

| Compound/Derivative Class | Halogen and Position | Observed Influence on Activity/Structure |

| This compound | 2-Chloro | Results in an anti conformation of the N-H bond relative to the chloro group. nih.gov |

| 2-fluoro-benzamide derivatives | 2-Fluoro | Can lead to a syn arrangement of the N-H bond. nih.gov |

| Halogenated phenylpyrazinamides | meta and para Chloro, Bromo, Iodo | Tendency to form halogen bonding synthons. researchgate.net |

| 4-chloro-N-(2-methoxyphenyl)benzamide | 4-Chloro | Participates in intermolecular Cl···O interactions, forming dimers. nih.gov |

Role of Methoxy Group in Biological Potency

The methoxy group is a common substituent in many biologically active molecules and its presence can significantly affect ligand-target binding, physicochemical properties, and metabolic stability. nih.gov In this compound, the methoxy group is located at the 4-position (para) of the N-phenyl ring.

The position of the methoxy group on the aromatic ring has been shown to have a significant effect on the biological properties of various compounds. nih.gov For example, in a study of 18F-labeled benzyl (B1604629) triphenylphosphonium cations, the para-substituted methoxy derivative showed the highest uptake in the heart, while ortho- and meta-isomers exhibited faster clearance from the liver. nih.gov This suggests that the para-position of the methoxy group can lead to different pharmacokinetic profiles compared to other positions.

In a study of unsymmetrical trifluoromethyl methoxyphenyl β-diketones, the position of the methoxy group on the aromatic ring influenced the antimicrobial and cytotoxic activity of their copper(II) complexes. mdpi.com The methoxy group's oxygen atoms can also participate in intermolecular interactions that affect the crystal packing of the molecules. mdpi.com

In another series of N-benzimidazole-derived carboxamides, a 2-hydroxy-4-methoxy-substituted derivative demonstrated the most pronounced antiproliferative activity. mdpi.com This highlights the potential for a para-methoxy group, in combination with other substituents, to contribute to biological potency. The planarity of the methoxyphenyl amide segment in 4-chloro-N-(2-methoxyphenyl)benzamide is influenced by an intramolecular N-H···O interaction with the methoxy group's oxygen, which is not possible in the 4-methoxy isomer. nih.gov

The table below outlines the role of the methoxy group in the biological potency of selected compounds.

| Compound/Derivative Class | Methoxy Group Position | Observed Role in Biological Potency/Structure |

| This compound | 4-Methoxy (para) | The methoxy substituent lies close to the plane of its benzene ring. nih.gov |

| 18F-labeled benzyl triphenylphosphonium cations | 4-Methoxy (para) | Highest uptake in the heart compared to ortho- and meta-isomers. nih.gov |

| Copper(II) complexes of trifluoromethyl methoxyphenyl β-diketones | para-Methoxy | Influences antimicrobial and cytotoxic activity. mdpi.com |

| N-benzimidazole-derived carboxamides | 4-Methoxy (in a 2-hydroxy-4-methoxy pattern) | Contributed to the most pronounced antiproliferative activity in the series. mdpi.com |

Proposed Mechanisms of Action in Relevant Biological Contexts

While the specific mechanism of action for this compound is not extensively detailed in the available literature, studies on related N-arylbenzamide derivatives suggest several potential biological targets and mechanisms.

One prominent area of research for benzamide derivatives is in the field of kinase inhibition. A study on 5-substituent-N-arylbenzamide derivatives identified them as potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2). nih.gov LRRK2 is a therapeutic target for Parkinson's disease, and the identified benzamide derivatives showed good brain exposure and oral bioavailability. nih.gov Given the structural similarities, it is plausible that this compound could also exhibit activity as a kinase inhibitor, although specific studies are required to confirm this.

In the context of infectious diseases, benzamide derivatives have been investigated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net The mechanism for some of these compounds is thought to involve the disruption of essential biological pathways in the parasite. researchgate.net

Furthermore, certain benzamide derivatives have been explored as potential antidiabetic agents through the inhibition of enzymes like α-glucosidase. nih.gov A study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed that these compounds could bind to and inhibit α-glucosidase, with molecular docking studies revealing hydrogen bonding and hydrophobic interactions with the active site residues. nih.gov

The biological activity of the methoxy group is also a key consideration. The methoxy substituent is prevalent in many natural products and drugs, where it can influence ligand-target binding and physicochemical properties. nih.gov Its role can be more complex than simply a combination of a hydroxyl and a methyl group, often resulting in unique effects. nih.gov

Therefore, the proposed mechanisms of action for this compound, based on its structural class, could involve:

Kinase Inhibition: Potentially acting as an inhibitor of kinases like LRRK2.

Antimicrobial/Antiparasitic Activity: Possibly through the disruption of vital processes in pathogens.

Enzyme Inhibition: Could act as an inhibitor of enzymes such as α-glucosidase.

Further research is necessary to elucidate the precise biological targets and mechanisms of action for this compound.

Future Directions and Research Perspectives for 2 Chloro N 4 Methoxyphenyl Benzamide

Development of Advanced Synthetic Methodologies

The current synthesis of 2-chloro-N-(4-methoxyphenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-methoxyaniline in a suitable solvent like chloroform (B151607). nih.gov While effective, this method relies on a conventional approach that can be improved upon. Future research should focus on developing more advanced, efficient, and environmentally sustainable synthetic strategies.

Key areas for development include:

Catalytic Amide Bond Formation: Exploring modern coupling reagents and catalytic systems that avoid the use of acyl chlorides. This could involve direct amide formation from carboxylic acids (2-chlorobenzoic acid) and anilines (4-methoxyaniline) using carbodiimide (B86325) reagents like EDCI, often supplemented with additives like DMAP, or leveraging novel boronic acid-based catalysts. chemicalbook.com

Flow Chemistry: Implementing continuous flow synthesis processes. Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better reaction control, higher yields, and easier scalability. This methodology would be particularly beneficial for optimizing reaction conditions and for the rapid production of derivative libraries.

Green Chemistry Approaches: Investigating the use of greener solvents (e.g., ionic liquids or water-based systems) and energy-efficient reaction conditions (e.g., microwave or ultrasonic irradiation) to reduce the environmental footprint of the synthesis.

By embracing these modern synthetic techniques, researchers can streamline the production of this compound and its derivatives, making them more accessible for further study.

Further Refinement of Computational Models for Predictive Studies

Computational chemistry offers powerful tools for predicting the physicochemical properties, biological activity, and spectroscopic characteristics of molecules. For this compound, initial crystallographic studies have provided a solid foundation, revealing key structural parameters such as the near-orthogonal orientation of its benzene (B151609) rings. nih.govdoaj.org

Future computational work should aim to build upon this data to create more sophisticated and predictive models. This can be achieved through:

Density Functional Theory (DFT) Calculations: Employing high-level DFT methods, such as B3LYP with an extensive basis set like 6-311G(d,p), to accurately predict vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic properties. researchgate.netniscpr.res.in Such studies on related benzamides have shown excellent correlation between theoretical calculations and experimental results. researchgate.netniscpr.res.in

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing 3D-QSAR models to identify the specific structural features of benzamide (B126) derivatives that are crucial for biological activity. nih.gov By creating a dataset of related compounds, these models can help predict the efficacy of novel derivatives of this compound against various targets.

Molecular Docking and Dynamics: Using the known crystal structure as a starting point for molecular docking simulations. These simulations can predict how the molecule might bind to the active sites of various enzymes or receptors, providing insights into its potential biological targets. Subsequent molecular dynamics simulations can then be used to assess the stability of these predicted binding modes.

| Parameter | Value |

|---|---|

| Molecular Formula | C14H12ClNO2 |

| Molecular Weight | 261.70 g/mol |

| Crystal System | Monoclinic |

| Dihedral Angle (between rings) | 79.20° |

Data sourced from Acta Crystallographica Section E. nih.govdoaj.org

Exploration of Novel Biological Targets

The benzamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, demonstrating activities ranging from antimicrobial and anti-inflammatory to anticancer and neuroprotective. nih.gov While the specific biological profile of this compound is not yet extensively documented, the known activities of its structural cousins suggest several promising avenues for investigation.

Future research should focus on screening this compound against a diverse panel of biological targets, including:

Enzyme Inhibition: Many benzamide derivatives are known enzyme inhibitors. Potential targets could include tubulin, whose polymerization is inhibited by some N-benzylbenzamide derivatives, making them potent anticancer agents. researchgate.net Another target class is cholinesterases, such as butyrylcholinesterase, which are relevant in the context of Alzheimer's disease. acs.org

Glucokinase Activation: Certain benzamide derivatives have been identified as glucokinase activators, which are of interest for the treatment of type 2 diabetes. nih.gov

Receptor Modulation: Benzamides are known to interact with various receptors, particularly dopamine (B1211576) receptors in the central nervous system.

Protein-Protein Interaction (PPI) Inhibition: More recently, benzamide derivatives have been developed as inhibitors of PPIs, such as the PSD95-nNOS interaction, offering neuroprotective effects in models of ischemic stroke. nih.gov

A systematic screening approach will be crucial to uncovering the unique biological activities of this compound and identifying its most promising therapeutic applications.

Design and Synthesis of Next-Generation Benzamide Derivatives

Building on the foundational scaffold of this compound, the design and synthesis of next-generation derivatives represent a logical and promising step forward. The goal of such efforts would be to systematically modify the parent structure to enhance potency, selectivity, and pharmacokinetic properties for specific, newly identified biological targets.

Strategies for designing new derivatives could include:

Structure-Activity Relationship (SAR) Studies: Once a primary biological activity is identified, a focused library of analogues can be synthesized to explore the SAR. Modifications could involve altering the substitution pattern on either of the two aromatic rings. For instance, the position and nature of the chloro and methoxy (B1213986) groups could be varied to probe their influence on activity.

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to improve properties. For example, the chloro substituent could be replaced with other halogens (F, Br) or a trifluoromethyl group, while the methoxy group could be swapped for other alkoxy or alkylthio groups.

Scaffold Hopping: The core benzamide structure could be used as a starting point for developing entirely new scaffolds that maintain the key pharmacophoric features responsible for biological activity but possess different core structures, potentially leading to improved intellectual property positions and novel biological profiles.

| Activity | Potential Target/Application | Reference |

|---|---|---|

| Anticancer | Tubulin Polymerization Inhibition | researchgate.net |

| Antidiabetic | Glucokinase Activation | nih.gov |

| Neuroprotection | PSD95-nNOS Interaction Inhibition | nih.gov |

| Anticonvulsant | Modulation of Ion Channels | |

| Alzheimer's Disease | Butyrylcholinesterase Inhibition | acs.org |

Through a synergistic combination of advanced synthesis, computational modeling, and biological screening, the full potential of this compound and its future derivatives can be systematically unlocked, paving the way for new discoveries in medicine and materials science.

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-(4-methoxyphenyl)benzamide?

- Methodological Answer : The compound is typically synthesized via coupling reactions. A common approach involves reacting 2-chlorobenzoyl chloride with 4-methoxyaniline in chloroform under reflux, using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group. Reaction conditions (e.g., −50°C for reagent activation) and solvent choice (CHCl₃) are critical for optimizing yield and purity .

- Key Data :

| Reagents | Solvent | Temperature | Yield |

|---|---|---|---|

| DCC/HOBt | CHCl₃ | Reflux | ~87% |

Q. How is structural characterization performed for this compound?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- IR Spectroscopy : Identifies amide C=O stretching (~1650 cm⁻¹) and aromatic C-Cl bonds.

- ¹H-NMR : Signals for methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm).